molecular formula C15H13ClFN3O2 B2874254 (2-Chloro-4-fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034396-14-8

(2-Chloro-4-fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2874254
CAS RN: 2034396-14-8
M. Wt: 321.74
InChI Key: GLRAYDABNIVCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a compound that has attracted the attention of researchers due to its potential application in scientific research. The compound is a pyrrolidine-based derivative that has been synthesized using a specific method.

Scientific Research Applications

Antiviral Research

Indole derivatives have been reported to possess antiviral activities . The indole moiety within the compound could be explored for its potential to inhibit viral replication. For example, indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be part of antiviral drug discovery programs, especially targeting RNA viruses.

Anti-inflammatory and Analgesic Applications

The indole structure is known to mimic the structure of peptides and bind to enzymes, which can lead to anti-inflammatory and analgesic effects . The compound could be investigated for its efficacy in reducing inflammation and pain, potentially contributing to the development of new medications for conditions like arthritis or chronic pain.

Anticancer Potential

Indole derivatives are significant in cancer research due to their ability to inhibit the growth of human prostate cancer cells and exhibit anticarcinogenic properties . The compound could be studied for its potential as a chemotherapeutic agent, possibly targeting specific cancer cell lines.

Neuroprotective Effects

Pyrrolidine is a versatile scaffold in drug discovery, often associated with compounds treating central nervous system diseases . The pyrrolidine ring in the compound could be of interest for the development of neuroprotective drugs, possibly aiding in the treatment of neurodegenerative diseases.

Enzyme Inhibition

Compounds containing pyrrolidine rings have been used to create enzyme inhibitors . This compound could be researched for its ability to inhibit specific enzymes, which might be beneficial in treating diseases where enzyme regulation is a therapeutic strategy.

Antimicrobial Activity

The indole nucleus has been found in synthetic drug molecules with antimicrobial properties . The compound could be tested against various bacterial strains to assess its effectiveness as an antimicrobial agent, which could lead to the development of new antibiotics.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The indole component of the compound could be synthesized into variants that act as plant growth regulators, aiding in agricultural research and development.

Enzymatic Production of Fluorocatechols

2-Chloro-4-fluorophenol, a related compound, has been used in the enzymatic production of fluorocatechols . The compound could be explored for its use in similar enzymatic reactions, which may have applications in the synthesis of complex organic molecules or in bioremediation processes.

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O2/c16-13-7-10(17)1-2-12(13)15(21)20-6-4-11(8-20)22-14-3-5-18-9-19-14/h1-3,5,7,9,11H,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRAYDABNIVCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.